The compound is derived from 3,4,5-trihydroxybenzoic acid through the formation of an amide with 2-aminoethanol. It falls under the category of low-molecular-weight organic compounds and is identified by the CAS number 74592-86-2. Its structure allows for significant biological activity, making it a subject of interest in pharmaceutical research.
The synthesis of 3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide generally involves the following steps:
In industrial settings, continuous flow reactors may be employed to enhance yield and purity. Optimization of reaction parameters such as temperature and pressure can significantly improve production efficiency.
The molecular formula for 3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide is C_10H_13N_1O_4. The structure consists of:
The compound's molecular weight is approximately 213.22 g/mol. The presence of multiple hydroxyl groups contributes to its solubility in polar solvents and enhances its potential for hydrogen bonding with biological molecules.
3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions:
The mechanism of action for 3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide involves its interaction with biological targets at the molecular level:
Research indicates that this compound may exhibit antioxidant and anti-inflammatory properties due to its ability to scavenge free radicals and inhibit pro-inflammatory mediators.
3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide has several applications across various fields:
3,4,5-Trihydroxy-N-(2-hydroxyethyl)benzamide belongs to a structurally distinct subclass of hydroxybenzamides characterized by a galloyl core (3,4,5-trihydroxybenzoate) linked to an ethanolamine moiety. This molecular architecture positions it within two pharmacophoric families:
Table 1: Structural Classification of Key Hydroxybenzamide Derivatives
Compound Name | Substitution Pattern | Molecular Formula | CAS Registry |
---|---|---|---|
3,4,5-Trihydroxybenzamide | R₁=OH, R₂=OH, R₃=OH, R=H | C₇H₇NO₄ | 618-73-5 |
3,5-Dihydroxy-N-(2-hydroxyethyl)benzamide | R₁=OH, R₂=H, R₃=OH, R=CH₂CH₂OH | C₉H₁₁NO₄ | N/A (CID 89025) |
2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide | R₁=H, R₂=OH, R₃=OH, R=CH₂CH₂OH | C₉H₁₁NO₄ | Patented (CN103012188A) |
3,4,5-Trihydroxy-N-(2-hydroxyethyl)benzamide | R₁=OH, R₂=OH, R₃=OH, R=CH₂CH₂OH | C₉H₁₁NO₅ | Not publicly assigned |
The synthesis of hydroxybenzamide derivatives evolved through three key phases:
Table 2: Milestones in Hydroxybenzamide Synthesis
Time Period | Key Innovation | Representative Compound | Yield Improvement |
---|---|---|---|
Pre-2000 | Acyl chloride coupling | 3,4,5-Trihydroxybenzamide | ≤45% |
2010-2019 | Solvent-free condensation | 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide | ≥85% |
2020-Present | Catalytic amidation (enzyme/acid catalysis) | Acylhydrazone-functionalized gallamides | 70-92% |
This compound bridges critical gaps in prodrug development through three mechanisms:
Despite its promise, four critical gaps impede translation:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4